Boc-Asp(OtBu)-OSu

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIITZDSTZQZNQH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50715-50-9 |

Source

|

| Record name | N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Asp(OtBu)-OSu: Properties, Structure, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Asp(OtBu)-OSu, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry and drug development.[1] Its unique trifunctional nature, with the α-amino group protected by a Boc group, the β-carboxyl group protected by a tert-butyl (OtBu) group, and the α-carboxyl group activated as an N-hydroxysuccinimide (OSu) ester, makes it an efficient building block for the synthesis of complex peptides and other organic molecules.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound.

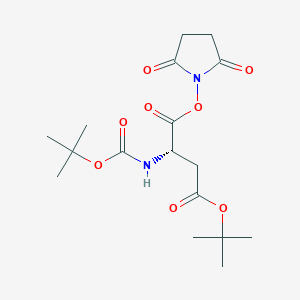

Chemical Structure and Properties

This compound is a white to off-white powder with the molecular formula C17H26N2O8 and a molecular weight of 386.40 g/mol .[1][4] The structure incorporates key functional groups that dictate its reactivity and utility in chemical synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C17H26N2O8 | [1][4] |

| Molecular Weight | 386.40 g/mol | [4][5] |

| Appearance | White to off-white powder | [1][6] |

| Melting Point | 98-107 °C | [1] |

| Purity | ≥98% (HPLC) | [1][4] |

| CAS Number | 50715-50-9 | [1][4] |

| Optical Rotation | [α]20/D −27±1°, c = 1% in dioxane | [7] |

| Storage Temperature | -20°C to 8°C | [1] |

Structural Identifiers

| Identifier | Value | References |

| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)ON1C(=O)CCC1=O | [7] |

| InChI | 1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1 | [7] |

| InChI Key | PIITZDSTZQZNQH-JTQLQIEISA-N | [7] |

Experimental Protocols

This compound is a primary reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc protection strategy.[6] The activated OSu ester allows for efficient and direct coupling to the free amino group of a growing peptide chain, while the Boc and OtBu protecting groups prevent unwanted side reactions.

General Protocol for Boc-SPPS Coupling

This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

-

Start with a suitable solid support resin (e.g., Merrifield or PAM resin) with the initial amino acid attached.

-

Swell the resin in a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes.

2. N-terminal Deprotection:

-

Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes.

-

Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

-

Neutralize the resulting trifluoroacetate salt by washing with a solution of a tertiary amine, such as Diisopropylethylamine (DIPEA), in DCM (typically 5-10% v/v).

-

Wash the resin again with DCM and then with DMF to prepare for the coupling step.

3. Coupling of this compound:

-

Dissolve this compound (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution of this compound to the deprotected and neutralized resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove any unreacted this compound and by-products.

-

Wash the resin with DCM to prepare for the next deprotection step or final cleavage.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously using a strong acid cocktail, typically containing TFA with scavengers such as triisopropylsilane and water.

Caption: Experimental workflow for Boc-SPPS using this compound.

Applications in Drug Development and Bioconjugation

The use of this compound is integral to the synthesis of peptide-based therapeutics. The aspartic acid residue it introduces can be crucial for the biological activity of the peptide, influencing its conformation, solubility, and interaction with biological targets.

Furthermore, the bifunctional nature of the deprotected aspartic acid residue (with two carboxylic acid groups) can be exploited in bioconjugation.[1] For instance, one carboxyl group can be used for attachment to a solid support or another molecule, while the other remains available for further modification or interaction. This versatility makes this compound a valuable reagent in the construction of complex biomolecules and targeted drug delivery systems.[1]

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[5] For long-term storage, it is recommended to keep the compound at temperatures between -20°C and 8°C to maintain its stability and reactivity.[1]

Conclusion

This compound is a cornerstone reagent in modern peptide synthesis, offering a reliable and efficient method for the introduction of a protected aspartic acid residue. Its well-defined chemical properties and reactivity profile make it an indispensable tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Understanding its characteristics and the protocols for its use is essential for the successful synthesis of complex peptides and related molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. High Purity Boc L-Aspartic Acid for Pharmaceutical and Biochemical Applications Available Now [thinkdochemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 50715-50-9 [chemicalbook.com]

- 7. This compound = 98.0 C/N 50715-50-9 [sigmaaldrich.com]

Boc-Asp(OtBu)-OSu CAS number and molecular weight

This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound Boc-Asp(OtBu)-OSu.

Core Data Presentation

The key quantitative data for this compound, also known as Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester, are summarized in the table below for easy reference and comparison.[1][2]

| Parameter | Value |

| CAS Number | 50715-50-9[1][2][3][4] |

| Molecular Weight | 386.40 g/mol [1][2][5] |

| Molecular Formula | C₁₇H₂₆N₂O₈[1][2][3] |

| Purity | ≥98%[1][3] |

| Appearance | White to off-white powder[3] |

| Melting Point | 101-107 ºC[3] |

Experimental Protocols

While this guide does not detail specific experimental protocols, this compound is a commonly used amino acid derivative in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine terminus, while the OSu (N-hydroxysuccinimide) ester is an activating group for the carboxyl terminus, facilitating peptide bond formation. The OtBu (tert-butyl) group protects the side chain carboxyl group of the aspartic acid residue.

A typical experimental workflow involving this compound would include:

-

Deprotection: Removal of the N-terminal protecting group from the growing peptide chain attached to a solid support.

-

Coupling: Introduction of this compound to the deprotected N-terminus of the peptide chain. The activated OSu ester reacts with the free amine to form a new peptide bond.

-

Washing: Removal of excess reagents and byproducts.

-

Repetition: Steps 1-3 are repeated with subsequent amino acid derivatives to elongate the peptide chain.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all protecting groups (including the OtBu group on the aspartic acid side chain) are removed, typically using a strong acid such as trifluoroacetic acid (TFA).

Mandatory Visualization

The following diagram illustrates the relationship between the chemical compound and its key identifiers.

Caption: Key identifiers for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Asp(OtBu)-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl α-succinimidyl ester, commonly known as Boc-Asp(OtBu)-OSu. This activated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a protected aspartic acid residue into peptide chains. This document outlines the chemical properties, a detailed experimental protocol for its synthesis, and methods for its purification and characterization.

Introduction

This compound is a widely used reagent in peptide chemistry. The N-terminal α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the β-carboxylic acid function of the aspartic acid side chain is protected as a tert-butyl (OtBu) ester. The α-carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with the free amino group of a growing peptide chain to form a stable amide bond. This strategic protection and activation scheme allows for the controlled and efficient assembly of complex peptides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the precursor, Boc-L-aspartic acid 4-tert-butyl ester (Boc-Asp(OtBu)-OH), and the final product, this compound, is presented in Table 1. This data is essential for the identification and quality control of these compounds.

Table 1: Chemical and Physical Properties

| Property | Boc-Asp(OtBu)-OH | This compound |

| Synonyms | N-Boc-L-aspartic acid 4-tert-butyl ester | Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester |

| Molecular Formula | C₁₃H₂₃NO₆ | C₁₇H₂₆N₂O₈ |

| Molecular Weight | 289.32 g/mol [1] | 386.40 g/mol [2][3] |

| CAS Number | 1676-90-0[1][4] | 50715-50-9[2][3] |

| Appearance | White powder | White to off-white powder[3] |

| Melting Point | 64-67 °C[1] | 98-102 °C[2] |

| Optical Rotation | [α]²⁰/D +2.0±0.4°, c = 1% in methanol[1] | [α]²⁰/D −27±1°, c = 1% in dioxane[2] |

| Purity | ≥99.0% (TLC)[1] | ≥98.0% (C/N or HPLC)[2][3] |

| Storage Temperature | 2-8°C[1] | −20°C[2] |

Synthesis of this compound

The synthesis of this compound involves the activation of the α-carboxylic acid of Boc-Asp(OtBu)-OH with N-hydroxysuccinimide (NHS) using a coupling agent, typically dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired active ester and dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol

This protocol is a general guideline based on established methods for the synthesis of NHS esters. Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials:

-

Boc-L-aspartic acid 4-tert-butyl ester (Boc-Asp(OtBu)-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-Asp(OtBu)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM). Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids have dissolved.

-

Coupling Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of DCC (1.1 eq) in anhydrous DCM. Add the DCC solution dropwise to the stirred solution of the amino acid and NHS over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material (Boc-Asp(OtBu)-OH). The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

-

Work-up: After the reaction is complete, filter off the precipitated DCU using a sintered glass funnel. Wash the filter cake with a small amount of cold DCM.

-

Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is typically purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or isopropanol.

-

Slowly add a non-polar solvent, such as hexane or petroleum ether, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis and purification of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data

| Technique | Parameter | Expected Result |

| Melting Point | Range | 98-102 °C[2] |

| Optical Rotation | [α]²⁰/D | -27 ± 1° (c=1, dioxane)[2] |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to Boc, OtBu, succinimidyl, and aspartyl protons. |

| FT-IR | Wavenumbers (cm⁻¹) | Characteristic peaks for C=O (ester, carbamate, imide), and N-H bonds. |

| Mass Spectrometry | m/z | [M+Na]⁺ or other appropriate adducts corresponding to the molecular weight. |

| HPLC | Purity | ≥98%[3] |

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound, a key reagent in peptide synthesis. Adherence to the outlined protocols and analytical methods will enable researchers and drug development professionals to produce and verify high-purity material for their synthetic needs. The provided diagrams offer a clear visualization of the chemical transformation and the practical workflow, facilitating a better understanding of the process.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-Asp(OtBu)-OSu in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, application, and optimization of Boc-Asp(OtBu)-OSu in amide bond formation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Principles: The Chemistry of this compound

This compound, chemically known as N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(N-hydroxysuccinimide) ester β-tert-butyl ester, is a widely utilized activated amino acid derivative in peptide synthesis and bioconjugation.[1] Its efficacy stems from the presence of the N-hydroxysuccinimide (NHS) ester, a highly reactive group that facilitates the formation of a stable amide bond with primary amines.[2][3]

The tert-butyloxycarbonyl (Boc) group on the α-amine and the tert-butyl (OtBu) ester on the β-carboxyl group of the aspartic acid side chain serve as protecting groups. These protecting groups are stable under the coupling conditions and prevent unwanted side reactions, ensuring the specific formation of the desired amide bond.[4]

Mechanism of Amide Bond Formation

The formation of an amide bond using this compound proceeds through a two-step nucleophilic acyl substitution reaction.

-

Activation: The carboxylic acid of the Boc-Asp(OtBu)-OH is pre-activated by converting it into an N-hydroxysuccinimide ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This activation step is often performed beforehand, and this compound is commercially available as a stable, ready-to-use reagent.

-

Coupling (Aminolysis): The activated NHS ester, this compound, is then reacted with a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the N-hydroxysuccinimide as a good leaving group and forming a new, stable amide bond.[2]

Quantitative Data on Coupling Efficiency

The efficiency of the amide bond formation using this compound is influenced by several factors, including the nature of the amine, the solvent, reaction time, and temperature. While extensive quantitative data for this specific reagent is dispersed throughout the literature, the following tables summarize typical yields and reaction conditions based on general knowledge of NHS ester chemistry and peptide synthesis.

Table 1: Typical Yields for the Coupling of this compound with Various Primary Amines

| Amine Type | Example | Solvent | Reaction Time (h) | Typical Yield (%) |

| Unhindered Primary Amine | Benzylamine | DMF, DCM | 1 - 4 | > 90 |

| Amino Acid Ester | Glycine methyl ester | DMF, DCM | 2 - 6 | 85 - 95 |

| Sterically Hindered Amine | tert-Butylamine | DMF | 12 - 24 | 60 - 80 |

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Table 2: Influence of Reaction Parameters on Coupling Efficiency

| Parameter | Condition | Effect on Yield | Effect on Reaction Time |

| Solvent Polarity | High (e.g., DMF) | Generally higher | Faster |

| Temperature | Room Temperature | Optimal for most reactions | - |

| Temperature | Elevated (40-50 °C) | May increase for hindered amines | Shorter |

| Stoichiometry | 1.0-1.2 eq. of Amine | Optimal | - |

Experimental Protocols

The following protocols provide detailed methodologies for both solution-phase and solid-phase peptide synthesis using this compound.

Solution-Phase Synthesis of a Dipeptide: Boc-Asp(OtBu)-Gly-OMe

This protocol describes the synthesis of a simple dipeptide in solution.

Materials:

-

This compound (1.0 eq)

-

Glycine methyl ester hydrochloride (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.

-

Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature to liberate the free amine.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain the pure dipeptide.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines a general cycle for the incorporation of an Asp(OtBu) residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

25% Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)

-

5% DIPEA in DMF (for neutralization)

Procedure:

-

Deprotection: Treat the peptide-resin with 25% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Treat the resin with 5% DIPEA in DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Washing: Wash the resin with DMF.

-

Coupling: Dissolve this compound (3.0 eq) and DIPEA (3.0 eq) in DMF and add the solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Potential Side Reactions and Mitigation Strategies

The use of this compound, like other aspartic acid derivatives, can be associated with a significant side reaction known as aspartimide formation .[6][7] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carbonyl group, forming a five-membered succinimide ring. This can lead to the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.

Factors influencing aspartimide formation:

-

Sequence: The amino acid following the aspartic acid residue plays a crucial role. Sequences such as Asp-Gly, Asp-Ser, and Asp-Asn are particularly prone to this side reaction.[1]

-

Base: The presence of a base, especially during the neutralization step in SPPS, can promote aspartimide formation.

-

Temperature: Elevated temperatures can increase the rate of this side reaction.

Mitigation Strategies:

-

Use of Hindered Bases: Employing a sterically hindered base like DIPEA can reduce the extent of aspartimide formation compared to less hindered bases.

-

Optimized Protocols: Minimizing the time the peptide is exposed to basic conditions and avoiding high temperatures can be effective.

-

Alternative Protecting Groups: For particularly problematic sequences, using alternative side-chain protecting groups for aspartic acid, such as Mpe or OMpe, which are more sterically hindered, can significantly suppress aspartimide formation.[7][8]

Conclusion

This compound is a highly effective and versatile reagent for the introduction of aspartic acid residues in peptide synthesis. A thorough understanding of its mechanism of action, coupled with optimized reaction conditions and an awareness of potential side reactions like aspartimide formation, is crucial for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to confidently and efficiently utilize this important building block in the synthesis of peptides and other complex molecules for drug discovery and development.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility and Application of Boc-Asp(OtBu)-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-L-aspartic acid β-t-butyl ester γ-N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu) in dimethylformamide (DMF) and other common organic solvents. Furthermore, it details its primary application within the context of Boc-based solid-phase peptide synthesis (SPPS), including a detailed experimental protocol for solubility determination and a workflow for its use in peptide chain elongation.

Physicochemical Properties of this compound

This compound is a widely used amino acid derivative in peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid of aspartic acid. The N-hydroxysuccinimide (OSu) ester is a reactive group that facilitates efficient coupling to the free N-terminus of a growing peptide chain.

| Property | Value | Reference |

| CAS Number | 50715-50-9 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₈ | [1] |

| Molecular Weight | 386.40 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 98-102 °C | [1] |

| Storage Temperature | -20°C | [1] |

Solubility of this compound

The solubility of protected amino acids is a critical factor in solid-phase peptide synthesis, ensuring efficient and complete coupling reactions.

Qualitative Solubility

This compound is generally considered to be soluble in polar aprotic solvents commonly used in peptide synthesis.[2] Its application in Boc-SPPS protocols, which predominantly utilize DMF as the reaction solvent, substantiates its good solubility in this medium.[3]

Quantitative Solubility Data

The table below summarizes the expected and known solubility of this compound and a related compound in various organic solvents.

| Solvent | Compound | Solubility | Comments |

| Dimethylformamide (DMF) | This compound | Soluble (Estimated ≥10 mg/mL) | Primary solvent for Boc-SPPS coupling reactions. |

| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | A highly polar solvent, also suitable for dissolving protected amino acids. |

| N-Methyl-2-pyrrolidone (NMP) | This compound | Soluble | Often used as an alternative to DMF in peptide synthesis. |

| Dichloromethane (DCM) | This compound | Sparingly Soluble to Soluble | Used in Boc-SPPS for resin swelling and washing, but less common as a primary coupling solvent. |

| Water | This compound | Insoluble | The hydrophobic protecting groups (Boc and OtBu) render the molecule insoluble in aqueous solutions. |

Experimental Protocol: Determination of Solubility (Gravimetric Method)

This protocol describes a standard gravimetric method to quantitatively determine the solubility of this compound in an organic solvent such as DMF.[4][5][6]

3.1. Principle

A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.

3.2. Materials

-

This compound

-

Solvent of interest (e.g., anhydrous DMF)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Vacuum oven or desiccator

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL of DMF). An excess is ensured when solid material remains undissolved.

-

Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 2.00 mL) of the supernatant using a volumetric pipette, avoiding any solid particles.

-

For clarity, pass the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C for DMF).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish with the dried solute.

-

Repeat the drying and weighing cycles until a constant mass is obtained.

-

3.4. Calculation of Solubility

-

Mass of solute (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)

-

Volume of solvent (V_solvent): Volume of the filtered supernatant collected (e.g., 2.00 mL)

Solubility (g/L) = (m_solute / V_solvent) x 1000

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc-SPPS workflow for introducing aspartic acid residues into a peptide sequence. The OSu-activated ester reacts efficiently with the free N-terminal amine of the growing peptide chain attached to the solid support.[3][7]

Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc-SPPS, highlighting the coupling step where this compound is utilized.

Caption: General workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol for Coupling this compound in SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminus.

4.2.1. Reagents and Materials

-

Peptide-resin with a free N-terminus

-

This compound

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM, peptide synthesis grade)

-

Diisopropylethylamine (DIEA)

-

20% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Reaction vessel with a filter

4.2.2. Procedure

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the 20% TFA in DCM solution to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% TFA in DCM and agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Coupling:

-

In a separate vial, dissolve 2-4 equivalents of this compound (relative to the resin loading) in DMF.

-

Add the this compound solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

The resin is now ready for the next cycle of deprotection and coupling.

Conclusion

This compound exhibits good solubility in DMF and other polar aprotic solvents, which is essential for its primary role as an activated amino acid derivative in Boc-SPPS. Understanding its solubility characteristics and the specifics of its application in the peptide synthesis workflow is crucial for the successful and efficient production of peptides for research, diagnostics, and therapeutic development. The provided experimental protocols offer a practical guide for both the quantitative determination of its solubility and its effective use in the laboratory.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. peptide.com [peptide.com]

Navigating the Stability of Boc-Asp(OtBu)-OSu: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the integrity of reagents is paramount. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-Asp(OtBu)-OSu (N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester), a critical building block in peptide synthesis. Understanding the factors that influence its degradation is essential for ensuring the success of synthetic protocols and the quality of the final product.

Recommended Storage and Handling

Proper storage is the first line of defense in maintaining the stability of this compound. Based on information from various chemical suppliers, the following conditions are recommended to maximize the shelf life of this reagent.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C is the most commonly recommended temperature for long-term storage.[1] Storage at 0-8°C is also suggested by some suppliers for shorter periods.[2] | [1][2] |

| Atmosphere | For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as argon. | Inferred from general best practices for sensitive reagents. |

| Moisture | This compound is susceptible to hydrolysis. Therefore, it is crucial to store it in a dry environment and to minimize its exposure to atmospheric moisture. Use of a desiccator is recommended. | Inferred from the chemical nature of N-hydroxysuccinimide esters. |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product. Use dry, inert tools for handling and promptly reseal the container after use. | General laboratory best practices for handling moisture-sensitive compounds. |

Understanding the Degradation Pathways

The primary degradation pathway for this compound, like other N-hydroxysuccinimide (NHS) esters, is hydrolysis. This reaction involves the cleavage of the ester linkage by water, leading to the formation of Boc-Asp(OtBu)-OH and N-hydroxysuccinimide, neither of which is active for amide bond formation. The rate of hydrolysis is significantly influenced by several factors, most notably pH.

A secondary degradation pathway, particularly relevant in the context of peptide synthesis, is aspartimide formation. This intramolecular cyclization can occur under both acidic and basic conditions, leading to the formation of a succinimide ring. This can result in the insertion of an incorrect amino acid isomer into the peptide sequence.

Factors Influencing Stability

The stability of this compound is a function of its chemical environment. Understanding these factors is key to minimizing degradation.

| Factor | Impact on Stability |

| pH | The rate of hydrolysis of NHS esters is highly pH-dependent. It is significantly accelerated at higher pH values (alkaline conditions). While generally more stable under acidic conditions, the risk of aspartimide formation can increase. |

| Temperature | Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and other degradation pathways. Storing at low temperatures is crucial to slow down these processes. |

| Moisture | As the reactant in hydrolysis, the presence of water is a direct cause of degradation. The amount of water present will directly influence the rate of hydrolysis. |

| Solvent | While this compound is often dissolved in organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for use in peptide synthesis, the presence of residual water in these solvents can lead to degradation over time. It is recommended to use anhydrous solvents and to prepare solutions fresh before use. |

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, it is essential to have robust analytical methods to assess its purity and stability. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

General HPLC Method for Purity Assessment

This method can be used to determine the purity of this compound and to detect the presence of its primary hydrolytic degradation product, Boc-Asp(OtBu)-OH.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient suitable for separating the more polar degradation product from the parent compound (e.g., 30% to 90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Sample Preparation: Dissolve a known concentration of this compound in a 1:1 mixture of acetonitrile and water.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation profile of a compound and for developing stability-indicating analytical methods. A general protocol for the forced degradation of this compound is outlined below. It is important to note that these conditions may need to be optimized to achieve the desired level of degradation (typically 5-20%).

| Condition | Protocol |

| Acidic Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Incubate at a controlled temperature (e.g., 40°C) and monitor the degradation over time by HPLC. |

| Basic Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Due to the rapid hydrolysis of NHS esters under basic conditions, this reaction should be performed at a lower temperature (e.g., 0°C or room temperature) and monitored closely. |

| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water. Incubate at room temperature and monitor by HPLC. |

| Thermal Degradation | Store the solid compound at an elevated temperature (e.g., 60°C) for a defined period. Dissolve samples at various time points and analyze by HPLC. |

| Photostability | Expose the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber). Analyze the samples by HPLC to assess for photodegradation. |

Conclusion

The stability of this compound is a critical factor for its successful application in peptide synthesis. By adhering to the recommended storage conditions of -20°C in a dry, inert atmosphere, researchers can significantly extend the shelf life of this valuable reagent. Understanding the primary degradation pathway of hydrolysis and the factors that accelerate it, such as elevated pH and temperature, allows for the implementation of handling procedures that minimize decomposition. The use of validated HPLC methods for purity assessment and the application of forced degradation studies are essential tools for ensuring the quality and reliability of this compound in demanding synthetic applications.

References

An In-Depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine synthesis of these vital biomolecules for a vast array of research, therapeutic, and diagnostic applications. At the heart of this technology lies the strategic use of protecting groups to control the sequential addition of amino acids. One of the foundational and still relevant strategies is the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis.

This technical guide provides a comprehensive overview of the core principles, methodologies, and critical considerations of Boc SPPS. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols, quantitative data summaries, and visual representations of key chemical processes.

Core Principles of Boc SPPS

Boc SPPS is predicated on a principle of graduated acid lability.[1][2] The synthesis involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[1][] The temporary Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis using a much stronger acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5] This differential acid sensitivity is the cornerstone of the Boc/Bzl protection strategy.[1][6]

The cyclical nature of Boc SPPS involves a series of repeated steps: N-terminal Boc deprotection, neutralization of the resulting ammonium salt, and the coupling of the subsequent Nα-Boc protected amino acid.[4] This cycle is iterated until the desired peptide sequence is fully assembled. The final stage involves the cleavage of the peptide from the resin, with simultaneous removal of the side-chain protecting groups.[6]

Resins and Linkers for Boc SPPS

The choice of resin is a critical parameter in Boc SPPS as it determines the C-terminal functionality of the final peptide (acid or amide) and influences the cleavage conditions.[7]

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions | Key Characteristics |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | HF, TFMSA | The classical resin for Boc SPPS. The first amino acid is typically attached as a cesium salt to avoid racemization.[8] |

| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | HF, TFMSA | Offers greater stability to the repetitive TFA deprotection steps compared to Merrifield resin, reducing peptide loss during the synthesis of long chains.[8][9] |

| BHA Resin | Benzhydrylamine | Amide | HF, TFMSA | Used for the synthesis of peptide amides.[8] |

| MBHA Resin | 4-Methylbenzhydrylamine | Amide | HF, TFMSA | Offers increased acid lability compared to BHA resin, facilitating cleavage.[8] |

The Boc SPPS Synthesis Cycle

The synthesis of a peptide using the Boc strategy follows a cyclical workflow, as illustrated below.

Figure 1: The cyclical workflow of Boc solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical manual Boc SPPS cycle.

-

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[1]

-

Drain the solvent by filtration.[1]

-

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

-

Protocol:

-

To the swollen peptide-resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1][10]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.[8]

-

Add fresh TFA/DCM solution and agitate for an additional 15-30 minutes to ensure complete deprotection.[1][10]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM to remove residual TFA.[1]

-

A final wash with isopropanol (IPA) can help to remove trace amounts of TFA.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Protecting Groups in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategic use of protecting groups in peptide chemistry, a critical aspect of solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The selection and application of these temporary shields for reactive functional groups are paramount to achieving high-purity, high-yield synthesis of peptides for research, diagnostics, and therapeutic development.

The Core Principle of Orthogonal Protection

The synthesis of peptides involves the sequential coupling of amino acids to form a polypeptide chain. Amino acids, however, possess multiple reactive functional groups: the α-amino group, the α-carboxyl group, and a side chain (R-group) that can also contain reactive moieties (e.g., amino, carboxyl, hydroxyl, or thiol groups). To ensure the formation of the correct peptide bond and prevent unwanted side reactions, all reactive groups, except for the ones intended to react, must be reversibly blocked or "protected".[1][2]

The concept of orthogonality is central to modern peptide synthesis. An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[3][4] This allows for the precise and controlled deprotection of specific sites on the growing peptide, enabling complex synthetic strategies such as the synthesis of branched or cyclic peptides.

Protecting groups in peptide synthesis can be broadly categorized as follows:

-

Temporary Protecting Groups: These are used to protect the α-amino group of the incoming amino acid. They are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.

-

Permanent Protecting Groups: These protect the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis process. They are typically removed during the final cleavage of the peptide from the solid support.

-

Semi-permanent Protecting Groups: These are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups, allowing for on-resin modifications of the peptide chain.[5]

The logical relationship for selecting a protecting group strategy is outlined below.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)

Two primary orthogonal protection schemes dominate the landscape of SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy.

The Fmoc/tBu Strategy

This is currently the most widely used strategy in SPPS. It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[6]

-

α-Amino Protection: Fmoc group, removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5]

-

Side-Chain Protection: Tert-butyl (tBu), trityl (Trt), and other acid-labile groups.[3]

-

Final Cleavage: A strong acid, most commonly trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

The key advantage of the Fmoc/tBu strategy is its use of mild conditions for α-amino deprotection, which are compatible with a wide range of sensitive amino acids and complex peptide modifications.

The Boc/Bzl Strategy

The Boc/Bzl strategy, the original method developed by Bruce Merrifield, employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl) based groups for permanent side-chain protection.[7]

-

α-Amino Protection: Boc group, removed with a moderate acid, such as 50% TFA in dichloromethane (DCM).[8]

-

Side-Chain Protection: Benzyl (Bzl), 2-chlorobenzyl (Cl-Z), and other groups that are stable to moderate acid but cleaved by strong acids.[5]

-

Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the side-chain protecting groups.[7]

While the Boc/Bzl strategy is robust and effective, the harsh conditions required for final cleavage can be a limitation, especially for sensitive peptides.

Data Presentation: Protecting Group Stability and Cleavage

The selection of an appropriate protecting group is contingent on its stability during the various steps of peptide synthesis and the efficiency of its removal under specific conditions. While comprehensive quantitative data in a standardized format is often context-dependent, the following tables summarize the lability of common protecting groups.

Table 1: Stability of Common α-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Stable To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| tert-Butoxycarbonyl | Boc | 50% TFA in DCM | Base, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz (or Z) | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Mild Acid, Base |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ and a scavenger | Acid, Base |

Data compiled from multiple sources.[5][9][10]

Table 2: Stability of Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)

| Amino Acid | Side-Chain Group | Protecting Group | Abbreviation | Cleavage Condition |

| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |

| Asp | Carboxyl | tert-Butyl ester | OtBu | TFA |

| Cys | Thiol | Trityl | Trt | TFA |

| Glu | Carboxyl | tert-Butyl ester | OtBu | TFA |

| His | Imidazole | Trityl | Trt | TFA |

| Lys | Amino | tert-Butoxycarbonyl | Boc | TFA |

| Ser | Hydroxyl | tert-Butyl ether | tBu | TFA |

| Thr | Hydroxyl | tert-Butyl ether | tBu | TFA |

| Trp | Indole | tert-Butoxycarbonyl | Boc | TFA |

| Tyr | Phenolic Hydroxyl | tert-Butyl ether | tBu | TFA |

Data compiled from multiple sources.[3][5]

Table 3: Common Final Cleavage Cocktails for Fmoc SPPS

| Reagent Cocktail | Composition | Target Residues / Application |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2 v/v/v/v) | General purpose, good for Trt deprotection.[11] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Minimizes methionine oxidation.[12] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | For peptides with sensitive residues like Cys, Met, Trp, Tyr.[11] |

| TFA/H₂O/TIS (95:2.5:2.5 v/v/v) | General purpose for peptides without sensitive residues.[13] |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide.[11][12][13]

Table 4: Common Final Cleavage Cocktails for Boc SPPS

| Reagent | Scavengers | Target Residues / Application |

| Anhydrous HF | Anisole, p-cresol, thioanisole | Standard cleavage for most peptides. |

| TFMSA | TFA, thioanisole, m-cresol | Alternative to HF, less volatile. |

| TMSOTf | TFA, thioanisole, m-cresol | Can be used for cleavage from PAM and Merrifield resins. |

HF: Hydrogen Fluoride, TFMSA: Trifluoromethanesulfonic acid, TMSOTf: Trimethylsilyl trifluoromethanesulfonate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in solid-phase peptide synthesis.

Fmoc Solid-Phase Peptide Synthesis Workflow

The general workflow for Fmoc-based SPPS is a cyclical process involving deprotection, washing, coupling, and washing again.

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a fritted reaction vessel.

-

Add a suitable solvent, such as DMF or DCM, to cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[14]

-

Drain the solvent.

Protocol 2: Fmoc Deprotection

-

To the swollen peptidyl-resin, add a solution of 20% (v/v) piperidine in DMF.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).[15][16]

Protocol 3: Amino Acid Coupling with HATU

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).[16][17]

Protocol 4: Amino Acid Coupling with HBTU/HOBt

-

In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents), HBTU (1.9-4 equivalents), and HOBt (2-5.5 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 15-60 minutes at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).[15][18]

Protocol 5: Kaiser Test (Qualitative)

-

Collect a small sample of resin beads (10-15) into a small test tube.

-

Wash the beads with DMF and then ethanol.

-

Add 2-3 drops of each of the following solutions:

-

Reagent A: 1.0 mL of a 0.01 M KCN in water solution diluted with 49 mL of pyridine.

-

Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

-

Reagent C: 40 g of phenol in 20 mL of n-butanol.[19]

-

-

Observe the color:

Protocol 6: Final Cleavage and Deprotection

-

Wash the final peptidyl-resin with DCM and dry it under vacuum.

-

In a well-ventilated fume hood, add a freshly prepared cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether and dry under vacuum.[11][13]

Boc Solid-Phase Peptide Synthesis Workflow

The Boc-SPPS workflow also follows a cyclical pattern, but with different reagents for the deprotection and neutralization steps.

Protocol 7: Boc Deprotection

-

To the swollen peptidyl-resin, add a solution of 50% TFA in DCM.

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[8][23]

Protocol 8: Neutralization

-

To the deprotected peptidyl-resin, add a solution of 10% DIPEA in DCM.

-

Agitate for 1-2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.[23]

Mandatory Visualization: Signaling Pathways in Peptide Drug Development

Many peptide-based drugs, particularly peptide hormones and their analogs, exert their therapeutic effects by interacting with cell surface receptors, most notably G-protein coupled receptors (GPCRs).[24] The binding of a peptide ligand to its GPCR initiates a cascade of intracellular events known as a signaling pathway, which ultimately leads to a cellular response.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a generalized GPCR signaling pathway activated by a peptide hormone, leading to the production of cyclic AMP (cAMP), a common second messenger.

This pathway is a common mechanism of action for many peptide drugs, including those used to treat metabolic disorders and hormonal imbalances.[25][26][27] The specificity of the peptide-receptor interaction allows for highly targeted therapeutic interventions.

References

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. peptide.com [peptide.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. csbio.com [csbio.com]

- 8. chempep.com [chempep.com]

- 9. biosynth.com [biosynth.com]

- 10. scispace.com [scispace.com]

- 11. peptide.com [peptide.com]

- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. chem.uci.edu [chem.uci.edu]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

- 20. chempep.com [chempep.com]

- 21. benchchem.com [benchchem.com]

- 22. peptide.com [peptide.com]

- 23. benchchem.com [benchchem.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. researchgate.net [researchgate.net]

- 26. Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to Boc-Asp(OtBu)-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Boc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu), a critical building block in Boc-strategy solid-phase peptide synthesis (SPPS). It covers its chemical properties, detailed experimental protocols for its use, and strategies to mitigate potential side reactions.

Introduction to this compound

This compound is a derivative of the amino acid aspartic acid, strategically modified with protecting groups to ensure controlled peptide bond formation. In the widely utilized Boc-SPPS methodology, the N-α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA). The side-chain carboxyl group of aspartic acid is protected as a tert-butyl (OtBu) ester, which is stable to the conditions used for Boc removal but is cleaved during the final, strong acid-mediated step of releasing the peptide from the resin.[1] The N-hydroxysuccinimide (OSu) ester is a pre-activated form of the α-carboxyl group, facilitating efficient coupling to the free N-terminus of the growing peptide chain.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value | References |

| Chemical Formula | C₁₇H₂₆N₂O₈ | [3] |

| Molecular Weight | 386.40 g/mol | [3] |

| Appearance | White to off-white powder | |

| Melting Point | 98-102 °C | [3] |

| Purity (typical) | ≥98.0% | [3] |

| Optical Rotation | [α]20/D −27±1°, c = 1% in dioxane | [3] |

| Storage Temperature | -20°C | [3] |

| CAS Number | 50715-50-9 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in a standard Boc-SPPS workflow.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient reagent diffusion and successful synthesis.

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, MBHA or BHA resin for a C-terminal amide).

-

Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

-

N-α-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.

-

Drain the solution and add a fresh portion of 50% TFA in DCM.

-

Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Neutralization

The N-terminus, which is protonated as a trifluoroacetate salt after deprotection, must be neutralized to the free amine before coupling.

-

Wash the resin with isopropanol (IPA) (2 times) followed by DCM (3 times).

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).

Coupling of this compound

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming this compound.

-

Solution Preparation: Dissolve 2-4 equivalents of this compound in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.

-

Coupling: Add the this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: The progress of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test (yellow to colorless beads) indicates the completion of the coupling.[4]

-

Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Quantitative Data on Coupling:

| Parameter | Typical Value/Range | Notes |

| Equivalents of this compound | 2-4 eq. | Relative to the resin loading. |

| Reaction Time | 1-2 hours | Can be extended for difficult couplings. |

| Coupling Efficiency | >95% per step | Monitored by Kaiser test or quantitatively by HPLC analysis of a small cleaved sample.[4][5] |

| Purity after Coupling and Synthesis | >95% (after purification) | Dependent on the overall synthesis and purification process.[5] |

Final Cleavage and OtBu Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other side-chain protecting groups. This is typically achieved with a strong acid cocktail.[2]

-

Resin Preparation: After the final synthesis cycle and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). The scavengers (water, phenol, thioanisole, EDT) are crucial to trap the reactive tert-butyl cations generated during the deprotection of the OtBu group, thus preventing side reactions.[2]

-

Cleavage Reaction:

-

Place the dried peptide-resin in a reaction vessel and cool it in an ice bath.

-

Add the pre-chilled cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Washing:

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

-

Drying: Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.[6] The identity and purity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[7]

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

A significant side reaction associated with aspartic acid residues is the formation of a five-membered succinimide ring, known as an aspartimide. This intramolecular cyclization is particularly problematic in sequences where aspartic acid is followed by a sterically unhindered amino acid like glycine (Asp-Gly).[8] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.

Mitigation Strategies:

-

Use of Bulky Protecting Groups: While OtBu is standard, for particularly problematic sequences, bulkier side-chain protecting groups can be employed to sterically hinder the cyclization.

-

Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid with a group like 2,4-dimethoxybenzyl (Dmb) can prevent aspartimide formation. This is often done by using a pre-formed dipeptide unit, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

-

Modified Deprotection Conditions: In Fmoc-SPPS, where aspartimide formation is more prevalent due to the basic deprotection conditions, adding an acidic additive like formic acid to the piperidine solution can help suppress this side reaction.

Visualizations

Boc-SPPS Workflow for a Single Coupling Cycle

References

The Strategic Application of Boc-Asp(OtBu)-OSu in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the precise construction of peptides and bioconjugates is paramount. The protected amino acid derivative, Boc-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester, commonly known as Boc-Asp(OtBu)-OSu, serves as a critical building block in these sophisticated synthetic endeavors. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their pursuit of novel therapeutics and research tools.

Core Properties and Chemical Profile

This compound is a trifunctionally protected aspartic acid derivative. The N-α-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA). The β-carboxyl group is protected as a tert-butyl (OtBu) ester, requiring strong acidolysis for removal, typically with reagents like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Crucially, the α-carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester, a highly reactive moiety that readily undergoes nucleophilic attack by primary amines to form a stable amide bond.[2][3][4] This pre-activation obviates the need for in situ coupling reagents during peptide bond formation, streamlining the synthesis process.[5]

| Property | Value | Reference |

| CAS Number | 50715-50-9 | [6][7] |

| Molecular Formula | C₁₇H₂₆N₂O₈ | [6][7] |

| Molecular Weight | 386.40 g/mol | [6][7] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥98% | [6] |

| Storage Temperature | -20°C | [7] |

Applications in Peptide Synthesis

The primary application of this compound is in peptide synthesis, particularly in solution-phase synthesis and for the introduction of an aspartic acid residue at the N-terminus of a peptide sequence. Its utility in solid-phase peptide synthesis (SPPS) is also notable, especially when precise control over the coupling reaction is desired.

Solid-Phase Peptide Synthesis (SPPS)

In the context of Boc-SPPS, the synthesis proceeds through a series of deprotection and coupling cycles. While traditional Boc-SPPS often employs coupling reagents like HBTU or DIC/HOBt to activate the incoming Boc-amino acid, the use of an OSu-activated derivative like this compound can offer a simplified coupling step.

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of β-aspartyl peptides. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection in Fmoc-SPPS but can also occur under basic conditions. The use of bulky side-chain protecting groups and careful control of reaction conditions are crucial to minimize this impurity.[8]

Solution-Phase Peptide Synthesis

This compound is particularly well-suited for solution-phase synthesis, where its high reactivity and the absence of byproducts from coupling reagents simplify purification.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound to a Primary Amine

This protocol describes the general procedure for coupling this compound to a peptide or other molecule containing a free primary amine in solution.

Materials:

-

This compound

-

Amine-containing substrate (e.g., a peptide with a free N-terminus)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing substrate in a minimal amount of anhydrous DMF or DCM.

-

In a separate flask, dissolve 1.1 to 1.5 equivalents of this compound in the same anhydrous solvent.

-

-

Reaction Setup:

-

Place the dissolved amine substrate in the reaction vessel under an inert atmosphere.

-

Add 2-3 equivalents of DIEA to the reaction mixture to act as a non-nucleophilic base.[9]

-

Slowly add the solution of this compound to the stirring reaction mixture.

-

-

Reaction Conditions:

-

Stir the reaction at room temperature (20-25°C). The reaction is typically complete within 1-4 hours.[9]

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-